molecular formula C17H16FN5OS B12036509 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 585564-16-5

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No.: B12036509
CAS No.: 585564-16-5
M. Wt: 357.4 g/mol
InChI Key: HFBGXGNVHDIVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a fluorophenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N’-aminopiridyne-2-carboximidamine with an excess of monoethyl oxalyl chloride can yield the triazole intermediate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield disulfides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is unique due to its combination of a triazole ring, a pyridine ring, and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on a review of diverse scientific literature.

Chemical Structure and Properties

The compound features a triazole ring that is crucial for its biological activity. Its molecular formula is C17H16N6SC_{17}H_{16}N_{6}S, and it has a molecular weight of approximately 336.41 g/mol. The presence of the ethyl-pyridine and fluorophenyl groups enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that triazole derivatives possess significant antibacterial properties against various strains, including resistant bacteria. The unique structural features of this compound likely facilitate effective interactions with microbial targets .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. It may act by inhibiting key enzymes involved in cancer cell proliferation, such as histone deacetylase (HDAC) and thymidylate synthase. Molecular docking studies suggest it could effectively bind to these targets, potentially leading to cytotoxic effects on cancer cells .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound's triazole moiety is known to inhibit various enzymes critical for cellular functions. For instance, it may inhibit telomerase activity, which is essential for the proliferation of cancer cells .
  • Receptor Interaction : The fluorophenyl group may enhance binding affinity to specific receptors or enzymes, modulating their activity through competitive inhibition or allosteric mechanisms .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds within the triazole class:

  • Antimicrobial Studies : A study reported that derivatives with triazole rings showed promising antibacterial activity against Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition .
  • Anticancer Evaluations : In vitro evaluations revealed that certain triazole derivatives exhibited IC50 values comparable to established anticancer drugs like doxorubicin. For example, compounds derived from similar scaffolds demonstrated high potency against human colon cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substitutions on the triazole ring and adjacent aromatic systems in enhancing bioactivity. Variations in substituents can significantly impact the potency and selectivity of these compounds against various biological targets .

Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

Compound NameBiological ActivityIC50 ValueTarget
Triazole AAntibacterial15 µME. coli
Triazole BAnticancer4.36 µMHCT116 cell line
Triazole CAntiviral10 µMViral proteases

Properties

CAS No.

585564-16-5

Molecular Formula

C17H16FN5OS

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C17H16FN5OS/c1-2-23-16(14-9-5-6-10-19-14)21-22-17(23)25-11-15(24)20-13-8-4-3-7-12(13)18/h3-10H,2,11H2,1H3,(H,20,24)

InChI Key

HFBGXGNVHDIVLY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.